molecular formula C17H12ClF4N3O2 B3572087 Propan-2-yl 3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

Propan-2-yl 3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B3572087
M. Wt: 401.7 g/mol
InChI Key: VPGIVLTTYFWZRB-UHFFFAOYSA-N
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Description

Propan-2-yl 3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, substituted with chloro, fluorophenyl, and trifluoromethyl groups. These substitutions confer distinct chemical properties, making it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as trifluoromethylating agents and chlorinating agents, are employed to achieve the desired substitutions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity. Advanced purification techniques, including chromatography and crystallization, are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethylating agents, chlorinating agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst choice are optimized to achieve high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Propan-2-yl 3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme functions.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: The compound is utilized in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Propan-2-yl 3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The presence of chloro, fluorophenyl, and trifluoromethyl groups enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
  • Propan-2-yl 3-chloro-5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

Uniqueness

Compared to similar compounds, Propan-2-yl 3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate exhibits unique properties due to the presence of the fluorophenyl group. This substitution enhances its chemical stability, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

propan-2-yl 3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF4N3O2/c1-8(2)27-16(26)14-13(18)15-23-11(9-3-5-10(19)6-4-9)7-12(17(20,21)22)25(15)24-14/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGIVLTTYFWZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=NN2C(=CC(=NC2=C1Cl)C3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Propan-2-yl 3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
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Propan-2-yl 3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
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Propan-2-yl 3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
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Propan-2-yl 3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

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